molecular formula C11H14O2 B1274156 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS No. 65678-11-7

3-(tert-Butyl)-4-hydroxybenzaldehyde

Cat. No.: B1274156
CAS No.: 65678-11-7
M. Wt: 178.23 g/mol
InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a tert-butyl group and a hydroxyl group attached to a benzene ring, with an aldehyde functional group at the para position relative to the hydroxyl group

Mechanism of Action

Target of Action

It’s structurally similar to butylated hydroxytoluene (bht) and butylated hydroxyanisole (bha), which are known for their antioxidant properties . They act by stabilizing free radicals, preventing further free radical reactions .

Mode of Action

Based on its structural similarity to bht and bha, it may interact with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing further oxidative damage .

Biochemical Pathways

Bht and bha, which are structurally similar, are known to affect pathways related to oxidative stress . They act as free radical scavengers, preventing oxidative damage in various biological systems .

Pharmacokinetics

Based on its structural similarity to bht and bha, it might be expected to have similar pharmacokinetic properties . These compounds are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to bht and bha, it may exert antioxidant effects, neutralizing free radicals and preventing oxidative damage to cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butyl)-4-hydroxybenzaldehyde. For instance, the presence of other antioxidants, the concentration of free radicals, and the pH of the environment could potentially affect its antioxidant activity . Furthermore, certain environmental pollutants could potentially induce oxidative stress, thereby influencing the demand for and efficacy of antioxidants like this compound .

Biochemical Analysis

Biochemical Properties

3-(tert-Butyl)-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves its role as an antioxidant, where it can neutralize free radicals and prevent oxidative damage to biomolecules. This compound has been shown to interact with enzymes such as peroxidases and catalases, enhancing their activity and contributing to the detoxification of reactive oxygen species. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules such as nuclear factor erythroid 2-related factor 2 (Nrf2), this compound can enhance the expression of antioxidant genes and protect cells from oxidative damage . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage . Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and influencing various biochemical pathways. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit protective effects against oxidative stress and inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive metabolites and induce oxidative damage in tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antioxidant activity. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione . Enzymes such as cytochrome P450s and glutathione S-transferases play a key role in the metabolism of this compound, facilitating its detoxification and excretion from the body . Additionally, the metabolic intermediates of this compound can influence cellular redox status and modulate the activity of other metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical activity and function. This compound has been shown to localize primarily in the cytoplasm and mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butyl)-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Another method involves the oxidation of 3-(tert-butyl)-4-hydroxybenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(tert-Butyl)-4-hydroxybenzoic acid.

    Reduction: 3-(tert-Butyl)-4-hydroxybenzyl alcohol.

    Substitution: 3-(tert-Butyl)-4-hydroxy-2-nitrobenzaldehyde (nitration), 3-(tert-Butyl)-4-hydroxy-2-bromobenzaldehyde (bromination).

Scientific Research Applications

3-(tert-Butyl)-4-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-tert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZAKITZYDOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984227
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65678-11-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65678-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyl)-4-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butyl)-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Into 101.5 g of N-methylformanilide was added dropwise with cooling 107 g of phosphoryl chloride over a period of 15 minutes. The mixture was allowed to warm to room temperature and stirred for 70 minutes. 67.5 g of ortho-t-butylphenol was added and stirred for about 45 minutes after which the mixture was heated to about 50°-60° C. and allowed to stir for 4.5 hours. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide layer was separated and added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to 3 with concentrated hydrochloric acid with stirring. The resultant layers were separated and the aqueous layer was again extracted with chloroform and dried over sodium sulfate overnight to give 18.1 g of the desired subtitled intermediate.
Quantity
101.5 g
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107 g
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67.5 g
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Synthesis routes and methods II

Procedure details

Into 184.4 ml (1,494 mol) of N-methylformanilide were added dropwise, with cooling, 130.9 ml (1,404 mol) of phosphoryl chloride over a period of 20 minutes. The mixture was allowed to warm to room temperature and stirred for one hour. Ortho-tertbutylphenol (138.2 ml; 0.9 mol) was then added dropwise to the reaction solution over a period of 25 minutes. After phenol addition was complete, the resulting reaction mixture was stirred for an additional 30 minutes at room temperature and then heated to approximately 60° C. and stirred for five hours at that temperature. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide extract was then added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to approximately pH 2.0 with concentrated hydrochloric acid. The mixture's layers were separated and the aqueous layer was again extracted with chloroform. The organic layer from the two-phase mixture and the chloroform extract were combined, washed with water and then dried over sodium sulfate. The volatile components of the solution were removed under reduced pressure to provide a residue. This residue was dissolved in 100 ml of hot toluene and the resulting solution was diluted with 100 ml of hexanes. The solution was slowly cooled to room temperature while a precipitate formed. This precipitate was recovered by filtration, washed with hexanes and then dried under vacuum to provide 20.0 g of the desired substituted intermediate.
Quantity
184.4 mL
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reactant
Reaction Step One
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130.9 mL
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138.2 mL
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0 (± 1) mol
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100 mL
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[Compound]
Name
hexanes
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Chloroform (95 gm) was added dropwise with mechanical stirring to a mixture of sodium hydroxide (120 gm), water (120 gm) methanol (50 ml) and o-tert-butylphenol (100 gm) over 2 hours at 50° C. The mixture was stirred at 50° for 1 hour and then poured into water (600 ml) and acidified to pH5 with concentrated hydrochloric acid. The oily layer that formed was collected and steam distilled. The residue from the steam distillation was taken into chloroform (200 ml) and extracted with 2N sodium hydroxide. The basic extracts were acidified and the product formed was crystallised from petroleum ether to give 3-tert-butyl-4-hydroxybenzaldehyde as colourless prisms m.p. 142°.
Quantity
95 g
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reactant
Reaction Step One
Quantity
120 g
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100 g
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50 mL
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0 (± 1) mol
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600 mL
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Synthesis routes and methods IV

Procedure details

2-(1,1-dimethylethyl)phenol (10 g, 66.67 mmol) was dissolved in 40 mL of MeOH and NaOH (40 g, 1 mol) dissolved in 40 mL of water was added dropwise. Then 40 mL of CHCl3 was added (during the course of 1 h) at 60° C. The reaction mixture was stirred at that temperature for 3 h. After cooling down to r.t., the mixture was cooled to 0° C. and 4M HCl was added until the solution reached pH 5-6. The mixture was extracted with DCM (three times) and the collected organic were dried over Na2SO4, filtered and evaporated. The crude was charged on a silica gel column and eluted with Cyclohexane/EtOAc (from 100:0 to 80:20 Cyclohexane/EtOAc, then plateau at 80:20) affording 766 mg of the of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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Reaction Step One
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Quantity
40 g
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40 mL
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Reaction Step Two
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Quantity
40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(tert-Butyl)-4-hydroxybenzaldehyde
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Reactant of Route 6
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3-(tert-Butyl)-4-hydroxybenzaldehyde

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